N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide
CAS No.: 872621-04-0
Cat. No.: VC6420863
Molecular Formula: C17H13F3N4O2S
Molecular Weight: 394.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872621-04-0 |
|---|---|
| Molecular Formula | C17H13F3N4O2S |
| Molecular Weight | 394.37 |
| IUPAC Name | N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C17H13F3N4O2S/c18-17(19,20)12-5-3-4-11(8-12)15(25)22-9-14-23-24-16(26-14)27-10-13-6-1-2-7-21-13/h1-8H,9-10H2,(H,22,25) |
| Standard InChI Key | QMDNXCXCLZGAIL-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features a 1,3,4-oxadiazole core substituted at the 2-position with a methyl group bearing a benzamide moiety. The 5-position of the oxadiazole ring is functionalized with a pyridin-2-ylmethylsulfanyl group, while the benzamide component incorporates a meta-trifluoromethyl substituent. This architecture combines electron-deficient (trifluoromethyl) and electron-rich (pyridine) regions, enabling diverse intermolecular interactions .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃F₃N₄O₂S |
| Molecular Weight | 394.37 g/mol |
| IUPAC Name | N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide |
| SMILES Notation | C1=CC=NC(=C1)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
| Solubility | Not reported |
Spectroscopic Identification
While experimental spectral data for this compound remain unpublished, analogous 1,3,4-oxadiazoles are typically characterized via:
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¹H/¹³C NMR: Distinct signals for pyridine (δ 7.2–8.6 ppm), oxadiazole-proximal methylene (δ 4.2–4.8 ppm), and trifluoromethyl groups (¹⁹F NMR: δ -60 to -65 ppm) .
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Mass Spectrometry: Expected molecular ion peak at m/z 394.37 (M⁺) with fragmentation patterns involving cleavage of the sulfanyl and amide bonds .
Synthetic Methodologies
Retrosynthetic Analysis
The molecule can be dissected into three key fragments:
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3-(Trifluoromethyl)benzoyl chloride (acylating agent)
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2-(Aminomethyl)-5-mercapto-1,3,4-oxadiazole (heterocyclic scaffold)
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Pyridin-2-ylmethanol (sulfanyl group precursor)
Oxadiazole Ring Formation
Recent advances in room-temperature cyclodehydration offer efficient routes to 1,3,4-oxadiazoles. A base-induced approach using tetrabutylammonium fluoride (TBAF) or hydroxide (TBAH) facilitates the conversion of O-acylamidoximes to oxadiazoles without requiring high temperatures . For example:
This method achieves yields >85% in aprotic solvents like DMF or THF .
Amide Coupling
Final acylation of the aminomethyl group with 3-(trifluoromethyl)benzoyl chloride using EDCI/HOBt coupling reagents completes the synthesis:
Physicochemical and Pharmacokinetic Profiling
Lipophilicity and Drug-Likeness
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LogP: Predicted value of 2.8 (ALOGPS) suggests moderate lipophilicity, favorable for membrane permeability.
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Trifluoromethyl Effect: The -CF₃ group enhances metabolic stability and modulates electron density in the benzamide ring .
Solubility Challenges
The absence of ionizable groups and high aromatic content likely contributes to poor aqueous solubility, a common limitation in oxadiazole-based drug candidates . Co-solvents or prodrug strategies may be required for in vivo studies.
Future Research Directions
Target Identification
High-throughput screening against kinase libraries (e.g., PKC, EGFR) could reveal specific targets. Molecular docking studies predict strong binding to ATP-binding pockets due to the oxadiazole’s planar geometry .
Toxicity Mitigation
Proposed strategies include:
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Metabolite Profiling: Identification of reactive intermediates using hepatic microsome assays.
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Structural Optimization: Replacing the pyridine ring with less basic heterocycles to reduce off-target effects.
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